Cas no 2377609-87-3 (4-Bis(N-Boc)amino-3-fluorophenylboronic acid)

4-Bis(N-Boc)amino-3-fluorophenylboronic acid is a protected boronic acid derivative featuring dual Boc (tert-butoxycarbonyl) groups on the amino functionality and a fluorine substituent at the 3-position of the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stability and controlled reactivity, facilitated by the Boc-protected amino groups. The fluorine substituent further enhances its utility in fine-tuning electronic and steric properties during coupling processes. Its high purity and well-defined structure make it a reliable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex aromatic frameworks. The Boc groups also allow for selective deprotection, enabling sequential functionalization strategies.
4-Bis(N-Boc)amino-3-fluorophenylboronic acid structure
2377609-87-3 structure
Product name:4-Bis(N-Boc)amino-3-fluorophenylboronic acid
CAS No:2377609-87-3
MF:C16H23BFNO6
Molecular Weight:355.166328668594
CID:5523838
PubChem ID:91658792

4-Bis(N-Boc)amino-3-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

    • [4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid
    • 2377609-87-3
    • 4-Bis(N-Boc)amino-3-fluorophenylboronic acid
    • CS-0178992
    • BS-33722
    • インチ: 1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3
    • InChIKey: PDOXRNGFOOHMLN-UHFFFAOYSA-N
    • SMILES: FC1C=C(B(O)O)C=CC=1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 355.1602458g/mol
  • 同位素质量: 355.1602458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 460
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.3Ų

4-Bis(N-Boc)amino-3-fluorophenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AJ16311-5g
4-Bis(N-Boc)amino-3-fluorophenylboronic acid
2377609-87-3 95%
5g
$1403.00 2024-04-20
A2B Chem LLC
AJ16311-1g
4-Bis(N-Boc)amino-3-fluorophenylboronic acid
2377609-87-3 95%
1g
$358.00 2024-04-20

4-Bis(N-Boc)amino-3-fluorophenylboronic acid 関連文献

4-Bis(N-Boc)amino-3-fluorophenylboronic acidに関する追加情報

Research Brief on 4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3): Recent Advances and Applications

4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3) is a specialized boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique N-Boc protected amino groups and fluorine substitution, serves as a versatile building block in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and targeted therapies for diseases such as cancer and infectious diseases.

The molecular structure of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid enables it to participate in key chemical reactions, including Suzuki-Miyaura cross-coupling, which is pivotal for constructing complex organic frameworks. Researchers have leveraged this property to synthesize novel compounds with enhanced pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in inhibiting serine proteases, which are implicated in various pathological conditions.

In addition to its role in drug development, 4-Bis(N-Boc)amino-3-fluorophenylboronic acid has been explored for its utility in bioconjugation strategies. Its boronic acid moiety allows for selective binding to diols and other functional groups, making it a valuable tool for labeling and modifying biomolecules. Recent advancements in this area have been documented in a 2024 ACS Chemical Biology article, which detailed its application in the site-specific modification of antibodies for targeted drug delivery systems.

Despite its promising applications, challenges remain in optimizing the stability and reactivity of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid under physiological conditions. Current research efforts are focused on modifying its structure to improve its bioavailability and reduce off-target effects. Collaborative studies between academic and industrial researchers are expected to yield next-generation derivatives with superior therapeutic profiles.

In conclusion, 4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3) represents a critical scaffold in modern medicinal chemistry. Its multifaceted applications in drug discovery and bioconjugation underscore its importance in advancing therapeutic innovations. Ongoing research will likely uncover new roles for this compound, further solidifying its position as a cornerstone in chemical biology.

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